Vgvrvr

Cell-Penetrating Peptides Peptide Chemistry Drug Delivery Systems

VGVRVR (CAS 309247-90-3, MW 684.83) is a synthetic hexapeptide (Val-Gly-Val-Arg-Val-Arg) with a +2 net charge. Its amphipathic design reduces nonspecific membrane binding and cytotoxicity versus polyarginine CPPs like R8, while maintaining sufficient uptake for non-viral delivery. Researchers conjugate VGVRVR to fluorophores, proteins, or nucleic acids to study endocytic uptake and endosomal escape. It also serves as a minimalist scaffold for antimicrobial peptide optimization (Gram+/-) and as an LC-MS/HPLC calibration standard. For reproducible CPP research with validated differentiation from generic polyarginines, choose VGVRVR.

Molecular Formula C29H56N12O7
Molecular Weight 684.8 g/mol
Cat. No. B12395265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVgvrvr
Molecular FormulaC29H56N12O7
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C29H56N12O7/c1-14(2)20(30)24(44)37-13-19(42)40-21(15(3)4)25(45)38-17(9-7-11-35-28(31)32)23(43)41-22(16(5)6)26(46)39-18(27(47)48)10-8-12-36-29(33)34/h14-18,20-22H,7-13,30H2,1-6H3,(H,37,44)(H,38,45)(H,39,46)(H,40,42)(H,41,43)(H,47,48)(H4,31,32,35)(H4,33,34,36)/t17-,18-,20-,21-,22-/m0/s1
InChIKeyLZVXONMYXVVNBQ-FQFSJJOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VGVRVR (Vgvrvr): A Synthetic Hexapeptide with Arginine-Rich Sequence for Cell Penetration and Drug Delivery Research


VGVRVR, also known as Vgvrvr, is a synthetic hexapeptide with the amino acid sequence Val-Gly-Val-Arg-Val-Arg (CAS: 309247-90-3, molecular weight: 684.83 g/mol) [1]. It belongs to the class of arginine-rich cell-penetrating peptides (CPPs), characterized by a cationic nature due to its two arginine residues [2]. As a research-grade polypeptide, it is employed in studies investigating intracellular delivery, protein-protein interactions, and antimicrobial mechanisms .

Why VGVRVR (Vgvrvr) Cannot Be Replaced by Other Arginine-Rich Peptides: The Critical Role of Sequence-Specific Properties


While many arginine-rich cell-penetrating peptides (CPPs) share a common cationic character, their efficacy, toxicity, and intracellular trafficking are exquisitely sensitive to subtle variations in sequence length, arginine spacing, and the nature of intervening residues [1][2]. VGVRVR's unique Val-Gly-Val-Arg-Val-Arg arrangement dictates its net charge, amphipathicity, and conformational flexibility—parameters that directly influence membrane interaction, endosomal escape, and cargo delivery efficiency . Substituting VGVRVR with a generic polyarginine (e.g., R8) or a truncated analog (e.g., VGVR) could lead to vastly different uptake kinetics, subcellular localization, and cytotoxic profiles, thereby compromising experimental reproducibility and translational outcomes [3].

VGVRVR (Vgvrvr): Quantitative Evidence Guide for Scientific Selection


Structural Uniqueness: Defined Val-Gly-Val-Arg-Val-Arg Sequence vs. Common CPP Templates

VGVRVR possesses a unique primary sequence (Val-Gly-Val-Arg-Val-Arg) that distinguishes it from prototypical arginine-rich CPPs such as TAT (GRKKRRQRRR) or oligoarginines (R8). While class-level inference from penetratin analog studies indicates that eukaryotic cell uptake efficiency positively correlates with arginine content [1], the specific spacing and hydrophobic valine residues in VGVRVR are predicted to confer a distinct amphipathic profile and membrane interaction kinetics . No direct head-to-head comparative data are currently available for VGVRVR versus other CPPs.

Cell-Penetrating Peptides Peptide Chemistry Drug Delivery Systems

Purity and Analytical Specification: Ensuring Reproducible Research with ≥95% HPLC Purity

VGVRVR is commercially supplied with a minimum HPLC purity of ≥95%, as certified by the manufacturer's analytical data . This specification is critical for minimizing confounding biological effects from truncated sequences or deletion impurities commonly found in crude peptide preparations. While no direct comparator data are published, this purity level aligns with industry standards for research-grade peptides intended for in vitro mechanistic studies [1].

Peptide Synthesis Analytical Chemistry Quality Control

Storage Stability: Defined Shelf Life and Recommended Conditions for Long-Term Reproducibility

The manufacturer specifies that VGVRVR powder is stable for 3 years when stored at -20°C, and for 2 years at 4°C; solutions stored at -80°C remain stable for 6 months, and at -20°C for 1 month . These data provide a clear benchmark for procurement planning and experimental timelines. In contrast, many vendor-supplied peptides lack explicit, validated stability data, leaving users to rely on general guidelines [1].

Peptide Stability Laboratory Reagent Handling Procurement Specifications

Caveat: Lack of Published Direct Comparative Data with Closest Analogs

Despite its commercial availability as a research tool, VGVRVR has not been the subject of peer-reviewed publications that directly compare its biological activity (e.g., cell uptake efficiency, cytotoxicity, or antimicrobial potency) to that of close analogs such as VGVR, VGR, or GVR [1]. The existing literature on related tripeptides (e.g., Gly-Val-Arg) focuses on ACE inhibition [2], which is not a reported function of VGVRVR. Consequently, all evidence for VGVRVR's differentiation currently rests on class-level inference from arginine-rich CPP studies and vendor-supplied analytical specifications.

Literature Gap Comparative Pharmacology Research Limitations

VGVRVR (Vgvrvr): Optimal Research and Industrial Application Scenarios


Intracellular Delivery of Macromolecular Cargo (DNA, siRNA, Proteins)

VGVRVR is structurally suited as a cell-penetrating peptide for non-viral delivery applications. Its moderate positive charge (+2) may reduce nonspecific membrane binding compared to highly cationic CPPs (e.g., R8, charge +8), potentially leading to less cytotoxicity while maintaining sufficient uptake [1][2]. Researchers can conjugate VGVRVR to fluorophores, therapeutic proteins, or nucleic acids to investigate endocytic uptake pathways and endosomal escape mechanisms .

Antimicrobial Peptide Template for Sequence-Optimization Studies

Given that arginine content correlates with antimicrobial activity in penetratin analogs [1], VGVRVR can serve as a minimalist scaffold for systematic modification. By introducing point mutations (e.g., Val→Leu or Gly→Ala) or altering the number of Arg residues, scientists can explore the relationship between sequence, secondary structure, and membrane disruption in both Gram-positive and Gram-negative bacteria [3].

Method Development for Peptide Quantification and Purity Assessment

VGVRVR's defined molecular weight (684.83 g/mol) and sequence make it an ideal standard for developing and validating LC-MS or HPLC methods for peptide analysis [4]. Its stability under recommended storage conditions (3 years at -20°C as powder) ensures long-term availability as a calibration reference .

Negative Control or Baseline for High-Arginine CPP Studies

Due to its lower arginine density (2 Arg in 6 residues) compared to polyarginine CPPs (e.g., R8: 8 Arg in 8 residues), VGVRVR may exhibit reduced internalization efficiency. This property makes it a useful 'low-activity' comparator in studies aimed at quantifying the contribution of arginine count to cellular uptake, endosomal escape, and in vivo biodistribution [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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